molecular formula C9H10BrN3O B14895547 7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

Cat. No.: B14895547
M. Wt: 256.10 g/mol
InChI Key: NCDKXYLGOQFWGD-UHFFFAOYSA-N
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Description

7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a heterocyclic compound that features a pyrrolo[1,2-d][1,2,4]triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one typically involves the bromination of pyrrolo[1,2-d][1,2,4]triazine derivatives. One common method involves the reaction of pyrrolo[1,2-d][1,2,4]triazine with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents .

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

7-bromo-4-propan-2-yl-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

InChI

InChI=1S/C9H10BrN3O/c1-5(2)8-11-12-9(14)7-3-6(10)4-13(7)8/h3-5H,1-2H3,(H,12,14)

InChI Key

NCDKXYLGOQFWGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=O)C2=CC(=CN21)Br

Origin of Product

United States

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